molecular formula C29H22ClNO3 B4023023 4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B4023023
M. Wt: 467.9 g/mol
InChI Key: PMCHHCDXVNGUTR-UHFFFAOYSA-N
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Description

This compound is part of a broader family of compounds known for their potential applications in psychotropic, anti-HIV activities, and various pharmacological properties. Its structure is related to chlorpromazine and aminoperazine analogues, suggesting its potential in medical research, particularly in the context of psychotropic and anti-HIV activities (Kossakowski, Wojciechowska, & Kozioł, 2006).

Synthesis Analysis

The synthesis of amino derivatives of this compound, aiming at psychotropic and/or anti-HIV agents, has been documented. These derivatives are prepared through a series of reactions, highlighting the compound's versatility and potential for further modification to enhance its biological activity (Kossakowski, Wojciechowska, & Kozioł, 2006).

Molecular Structure Analysis

Spectroscopic techniques, including FT-IR and FT-Raman, along with quantum chemical calculations, have been employed to investigate the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of this compound. The studies provide insights into the compound's stability, charge transfer, and hyper-conjugative interactions, which are crucial for understanding its chemical behavior and potential applications (Renjith et al., 2014).

Chemical Reactions and Properties

This compound and its derivatives have been evaluated for antibacterial, antifungal, and antiviral activities, showing promising results against specific strains of bacteria, fungi, and viruses. Such activities suggest the compound's potential for developing new therapeutic agents (Stefanska et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in biological systems and its potential pharmaceutical applications. However, specific studies directly addressing these properties of the compound were not identified in the available literature.

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical agents, stability under various conditions, and potential for chemical modifications, are critical for its application in drug development and other fields. The compound's interactions with azide and cyanide ions, leading to the formation of pyrazolinone derivatives and other products, indicate its reactive nature and potential for further chemical transformations (Youssef, 2007).

properties

IUPAC Name

10-benzhydrylidene-4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClNO3/c1-34-23-15-12-19(30)16-22(23)31-28(32)26-20-13-14-21(27(26)29(31)33)25(20)24(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-16,20-21,26-27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCHHCDXVNGUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-methoxyphenyl)-8-(diphenylmethylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
Reactant of Route 5
4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
4-(5-chloro-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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